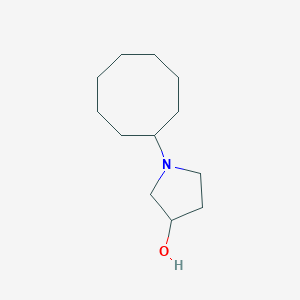
Ethyl 4-(piperidin-4-yl)piperazine-1-carboxylate
Overview
Description
Ethyl 4-(piperidin-4-yl)piperazine-1-carboxylate is a functionalized cereblon ligand used for the development of Thalidomide based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .
Synthesis Analysis
The synthesis of piperazine derivatives has been reported in various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C11H23N3 . The SMILES string isCCN1CCN (CC1)C2CCNCC2 . Chemical Reactions Analysis
This compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is also amenable for linker attachment via reductive amination .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 197.32 .Scientific Research Applications
Ethyl 4-(piperidin-4-yl)piperazine-1-carboxylate has a variety of applications in scientific research. It is used in the synthesis of a variety of drugs and other compounds, such as antifungals, antivirals, antibiotics, and analgesics. Additionally, it is used in the synthesis of polymers and other materials with a variety of applications. It is also used in the synthesis of pharmaceuticals and other compounds for use in medical research.
Mechanism of Action
The mechanism of action of Ethyl 4-(piperidin-4-yl)piperazine-1-carboxylate is not fully understood. However, it is known that the piperazine ring of the compound is responsible for its activity. It is thought that the piperazine ring binds to receptors in the body, and this binding triggers a response that leads to the desired effect.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to have antifungal, antiviral, and antibiotic properties. Additionally, it has been used to treat pain and inflammation, and has been shown to have a protective effect on the liver. It has also been shown to have a neuroprotective effect, and has been used to treat neurological disorders.
Advantages and Limitations for Lab Experiments
Ethyl 4-(piperidin-4-yl)piperazine-1-carboxylate has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize in the laboratory. Additionally, it has a wide range of applications in scientific research, making it a versatile compound for use in the laboratory. However, it can be difficult to control the purity of the compound in the laboratory, and it is not always possible to obtain the desired results.
Future Directions
There are a number of potential future directions for the use of Ethyl 4-(piperidin-4-yl)piperazine-1-carboxylate in scientific research. One potential area of research is the development of new drugs and compounds using this compound as a starting material. Additionally, further research could be done to better understand the mechanism of action of this compound, as well as its biochemical and physiological effects. Additionally, further research could be done to develop new methods of synthesis and purification of this compound, as well as to optimize its use in laboratory experiments.
properties
IUPAC Name |
ethyl 4-piperidin-4-ylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-2-17-12(16)15-9-7-14(8-10-15)11-3-5-13-6-4-11/h11,13H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIZUXDSKZLYKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1493006.png)
![Methyl 2-[(6-chloropyrimidin-4-yl)(methyl)amino]acetate](/img/structure/B1493007.png)
![2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1493008.png)
![2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1493009.png)
![1-(2-hydroxyethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1493012.png)
![1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1493013.png)
![1-(2-hydroxyethyl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B1493014.png)
![2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1493016.png)
![7-(azidomethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493017.png)
![7-(azidomethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493018.png)
